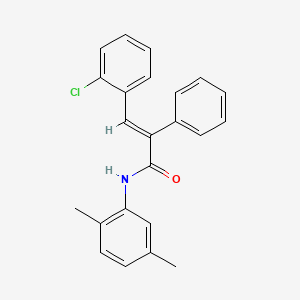
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-furylmethyl)acetamide is a compound with potential applications in various scientific fields. This molecule features an isoquinoline structure combined with a furylmethyl acetamide moiety, which is the driving force behind its unique properties and functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-furylmethyl)acetamide can be achieved through a multi-step process, involving the following key steps:
Formation of Isoquinoline Ring: Starting from a suitable precursor like β-phenylethylamine, the isoquinoline structure can be constructed via the Bischler-Napieralski reaction, involving cyclization under acidic conditions.
Functionalization: The dihydroisoquinoline can then be modified to introduce the desired substituents through alkylation, acylation, or other functionalization reactions.
Attachment of Furylmethyl Acetamide: The final step involves the attachment of the furylmethyl acetamide group to the isoquinoline nucleus, which can be accomplished through amidation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above steps for scale-up, focusing on yield maximization and process efficiency. This could include continuous flow synthesis, use of catalysts to lower activation energies, and recycling of solvents and reagents to minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The isoquinoline ring can undergo oxidation reactions to form quinoline derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives under appropriate conditions.
Substitution: Both the isoquinoline and furan rings can participate in electrophilic and nucleophilic substitution reactions, introducing a variety of functional groups.
Common Reagents and Conditions:
Oxidation: Typically performed with reagents like potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.
Substitution: Conditions vary depending on the desired functional group, but generally involve the use of halogenated solvents and strong nucleophiles or electrophiles.
Major Products Formed: These reactions can yield a variety of products including quinoline, tetrahydrofuran derivatives, and a host of substituted isoquinoline and furylmethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-furylmethyl)acetamide has shown promise in several research fields:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules, exploring novel reaction pathways and chemical transformations.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme kinetics.
Wirkmechanismus
The mechanism by which 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-furylmethyl)acetamide exerts its effects is complex and depends on its specific application. For instance, in a biological context, it might:
Interact with molecular targets: Such as enzymes or receptors, modulating their activity through binding interactions.
Influence pathways: Affect signaling pathways involved in inflammation or cellular protection by modulating enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline derivatives: These compounds share the core isoquinoline structure but lack the furylmethyl acetamide functionality.
Furan derivatives: These compounds contain the furan ring but do not have the isoquinoline backbone.
Acetamide derivatives: These compounds have the acetamide group but are structurally distinct from the isoquinoline and furan components.
Hope this helps! Let me know if there’s anything else you need!
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(17-10-15-6-3-9-20-15)12-18-8-7-13-4-1-2-5-14(13)11-18/h1-6,9H,7-8,10-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDSBUPLUHLQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(methylthio)nicotinamide](/img/structure/B4880839.png)

![N,N-diethyl-1-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]-3-pyrrolidinamine](/img/structure/B4880848.png)
![17-(4-bromophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4880849.png)
![2-[(2-bromophenyl)methylsulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B4880853.png)
![1-[2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B4880860.png)
![7-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4880873.png)
![N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B4880879.png)
![(2E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide](/img/structure/B4880884.png)
![2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4880891.png)
![[1-[(5-ethyl-2-furyl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4880899.png)
![3,4,6-trichloro-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-benzothiophene-2-carboxamide](/img/structure/B4880904.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4880907.png)
![5-[2-(benzyloxy)benzylidene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880914.png)
